
1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene: is a chlorinated aromatic compound with the molecular formula C8H5Cl5S It is characterized by the presence of five chlorine atoms and an ethylsulfanyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives followed by the introduction of the ethylsulfanyl group. The typical synthetic route involves:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce pentachlorobenzene.
Ethylsulfanyl Group Introduction: The pentachlorobenzene is then reacted with an ethylsulfanyl reagent, such as ethylthiol, under controlled conditions to introduce the ethylsulfanyl group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactors and specialized equipment to handle the reagents and reaction conditions safely. The process is optimized for high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove chlorine atoms or modify the ethylsulfanyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives, modified ethylsulfanyl compounds.
Substitution: Functionalized benzene derivatives with various substituents replacing chlorine atoms.
科学的研究の応用
Chemistry: 1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene is used as a precursor in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of 1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.
類似化合物との比較
1,2,3,4,5-Pentachloro-6-vinylsulfanylbenzene: Similar structure with a vinylsulfanyl group instead of an ethylsulfanyl group.
1,2,3,4,5-Pentachloro-6-ethylbenzene: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
1,2,3,4,5-Pentachloro-6-(ethylthio)benzene: Contains an ethylthio group, which has different chemical properties compared to the ethylsulfanyl group.
Uniqueness: 1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene is unique due to the presence of both chlorine atoms and an ethylsulfanyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
77876-27-8 |
|---|---|
分子式 |
C8H5Cl5S |
分子量 |
310.4 g/mol |
IUPAC名 |
1,2,3,4,5-pentachloro-6-ethylsulfanylbenzene |
InChI |
InChI=1S/C8H5Cl5S/c1-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 |
InChIキー |
JWLGBXBFXGWNSU-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


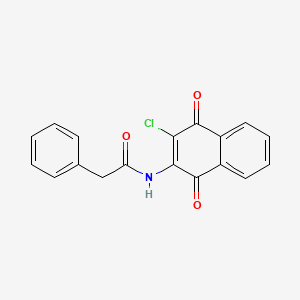
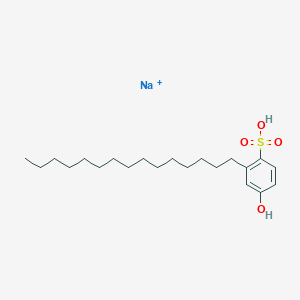

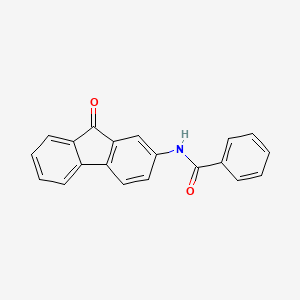
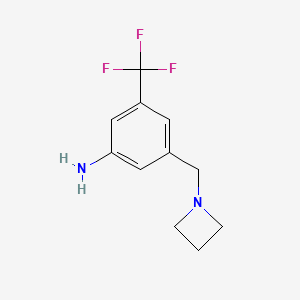

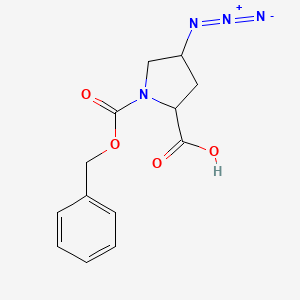
![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate](/img/structure/B14004959.png)
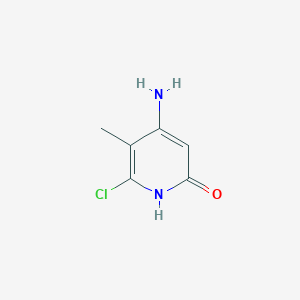
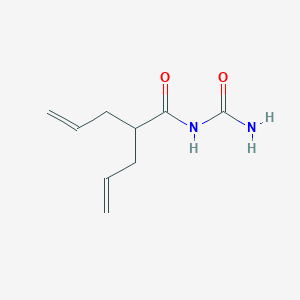
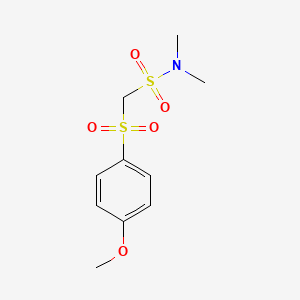
![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)
